Fmoc-D-HoCys(Mob)-OH
Description
Contextualization within Contemporary Amino Acid and Peptide Chemistry
Modern amino acid and peptide chemistry has moved far beyond the 20 proteinogenic amino acids. The synthesis and incorporation of non-canonical amino acids (ncAAs) are now central to the development of novel therapeutics, advanced biomaterials, and probes for biological systems. thedailyscientist.orgjst.go.jpacs.org These "unnatural" amino acids allow for the creation of peptides with enhanced stability, novel structures, and unique functionalities. thedailyscientist.org Fmoc-D-HoCys(Mob)-OH is a prime example of such a non-canonical amino acid derivative, designed for use in solid-phase peptide synthesis (SPPS), the dominant method for assembling peptides in the lab. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amino group and the Mob (p-methoxybenzyl) group on the side-chain thiol are key features that dictate its use in a controlled, stepwise manner.
Significance of D-Amino Acid Incorporations in Peptidomimetics and Engineered Bioconjugates
The incorporation of D-amino acids, like the D-homocysteine core of this compound, is a powerful strategy in medicinal chemistry. Peptides made from natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Replacing one or more L-amino acids with their D-enantiomers can render the resulting peptidomimetic significantly more resistant to enzymatic breakdown, thereby increasing its therapeutic potential. cam.ac.uk Furthermore, the inclusion of D-amino acids can induce specific secondary structures, such as beta-turns, which can be crucial for biological activity. beilstein-journals.orgethz.ch This has led to the development of more stable and potent peptide-based drugs. researchgate.net
Overview of Protecting Group Orthogonality in Complex Molecular Architectures
The synthesis of complex molecules like modified peptides requires a careful strategy of protecting and deprotecting various functional groups. This is where the concept of "orthogonality" is crucial. organic-chemistry.org Orthogonal protecting groups are sets of protecting groups that can be removed under different chemical conditions without affecting each other. organic-chemistry.orgbiosynth.com The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS. nih.govbiosynth.com The Fmoc group is base-labile (removed by a base like piperidine), while side-chain protecting groups like tBu are acid-labile (removed by an acid like trifluoroacetic acid - TFA). biosynth.comnih.gov
The Mob group on the thiol side chain of this compound adds another layer to this orthogonal scheme. The S-Mob group is also acid-labile but requires stronger acidic conditions for cleavage than the more common Trt (trityl) or tBu groups. mdpi.comrsc.org This differential lability allows for selective deprotection strategies, which is particularly important in the synthesis of peptides with multiple disulfide bonds, where controlled, regioselective cysteine oxidation is required. mdpi.comrsc.org
Research Landscape and Strategic Importance of this compound in Synthetic Methodologies
The strategic importance of this compound lies in its ability to introduce a D-homocysteine residue into a peptide chain with precise control over its side-chain functionality. Homocysteine is a homolog of cysteine, with an extra methylene (B1212753) group in its side chain. This subtle change can have significant impacts on the resulting peptide's conformation and binding properties. The D-configuration, as mentioned, enhances proteolytic stability. cam.ac.uk
The combination of the base-labile Fmoc group and the acid-labile Mob group makes this compound highly compatible with the widely used Fmoc/tBu SPPS strategy. nih.gov Researchers utilize this building block to create peptidomimetics with enhanced stability and unique structural features. nih.gov It is particularly valuable for synthesizing peptides where the controlled formation of thioether or disulfide bridges involving the homocysteine side chain is a key part of the molecular design. The ability to selectively deprotect the Mob group allows for specific modifications at that site while the rest of the peptide remains protected. mdpi.com
The table below summarizes the key chemical features of this compound.
| Feature | Description | Reference |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-D-homocysteine | iris-biotech.de |
| Molecular Formula | C27H27NO5S | nextpeptide.com |
| Molecular Weight | 477.57 g/mol | nextpeptide.com |
| Alpha-Amino Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | nih.gov |
| Side-Chain Thiol Protecting Group | Mob (p-methoxybenzyl) | rsc.org |
| Stereochemistry | D-configuration | iris-biotech.de |
The following table details the protecting groups and their typical cleavage conditions, illustrating the principle of orthogonality.
| Protecting Group | Functional Group Protected | Cleavage Conditions | Reference |
| Fmoc | α-Amino group | 20% Piperidine (B6355638) in DMF | biosynth.commdpi.com |
| Mob | Thiol (Homocysteine side chain) | Strong acid (e.g., HF, boiling TFA, TFA/thioanisole) | mdpi.comrsc.org |
| tBu | Carboxyl, Hydroxyl, Thiol (side chains) | Moderate acid (e.g., TFA) | biosynth.comnih.gov |
| Trt | Thiol, Amide, Imidazole (side chains) | Mild acid (e.g., TFA with scavengers) | mdpi.com |
| Acm | Thiol (side chain) | Iodine, silver salts, or mercury(II) acetate (B1210297) | mdpi.com |
This strategic combination of features makes this compound a sophisticated and essential reagent for chemists pushing the boundaries of peptide science and drug discovery. jst.go.jpnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H27NO5S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
InChI Key |
LLLBRVFAWFVKNE-VWLOTQADSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D Homocysteine Mob Derivatives
Synthetic Routes for Nα-Fmoc and S-4-Methoxybenzyl Protection of D-Homocysteine
The synthesis of Fmoc-D-HoCys(Mob)-OH requires a multi-step approach that begins with the stereospecific synthesis of the D-homocysteine precursor, followed by the sequential and regioselective protection of the α-amino and thiol functionalities.
Stereoselective Synthesis of D-Homocysteine Precursors for Advanced Derivatization
The chirality of the α-carbon is a critical determinant of the biological activity of peptides. Therefore, the synthesis of this compound must commence with a stereochemically pure D-homocysteine precursor. A well-established and facile method for the preparation of optically active homocysteine involves the derivatization of the corresponding stereoisomer of methionine. nih.gov
The synthesis of D-homocysteine (D-Hcy) can be achieved starting from D-methionine (D-Met). A common procedure involves the reaction of D-methionine with dichloroacetic acid in concentrated hydrochloric acid under reflux conditions. This reaction leads to the formation of a cyclic intermediate, (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride. Subsequent treatment of this intermediate with hydroxylamine (B1172632) yields the desired D-homocysteine. nih.gov This method is advantageous as it proceeds with retention of the stereochemistry at the α-carbon, ensuring the enantiopurity of the D-homocysteine precursor.
Another approach to obtain D-homocysteine involves a Birch reduction of D-methionine using sodium in liquid ammonia. This method effectively cleaves the S-methyl bond to yield the corresponding thiol.
| Precursor | Reagents | Key Intermediate | Product | Stereochemical Outcome |
| D-Methionine | 1. Dichloroacetic acid, conc. HCl, reflux2. Hydroxylamine | (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride | D-Homocysteine | Retention of configuration |
| D-Methionine | Sodium, liquid ammonia | - | D-Homocysteine | Retention of configuration |
Establishment of the 4-Methoxybenzyl (Mob) S-Protecting Group
The thiol group of the homocysteine side chain is highly nucleophilic and susceptible to oxidation, necessitating its protection during peptide synthesis. The 4-methoxybenzyl (Mob) group is an acid-labile protecting group commonly used for the thiol function of cysteine, a close structural analog of homocysteine. Its removal is typically achieved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers.
The introduction of the Mob group onto the sulfur atom of D-homocysteine is an S-alkylation reaction. This is typically carried out by reacting D-homocysteine with 4-methoxybenzyl chloride in the presence of a base. The base deprotonates the thiol group to form a thiolate anion, which then acts as a nucleophile, attacking the benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group.
If S-protection is performed first, the reaction is typically carried out in a basic medium to generate the thiolate. However, under these conditions, the unprotected α-amino group can also be alkylated. To circumvent this, it is often advantageous to first protect the α-amino group with the Fmoc group. The resulting N-Fmoc-D-homocysteine can then be selectively S-alkylated under basic conditions. The presence of the bulky Fmoc group can help to sterically hinder the N-alkylation side reaction.
Alternatively, if the synthesis starts with unprotected D-homocysteine, the reaction conditions for S-alkylation must be carefully controlled. Using a stoichiometric amount of base or carrying out the reaction at low temperatures can favor S-alkylation over N-alkylation due to the higher acidity of the thiol proton compared to the ammonium (B1175870) proton of the amino acid.
| Protecting Group | Reagent | Deprotection Conditions | Orthogonality |
| Nα-Fmoc | Fmoc-OSu or Fmoc-Cl | 20% Piperidine (B6355638) in DMF | Orthogonal to acid-labile groups |
| S-Mob | 4-Methoxybenzyl chloride | Trifluoroacetic acid (TFA) with scavengers | Orthogonal to base-labile groups |
Advanced Applications in Peptide and Bioconjugate Synthesis
Integration of Fmoc-D-HoCys(Mob)-OH in Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the successful incorporation of non-standard amino acids like this compound is critical for expanding the repertoire of synthetic peptides.
The efficiency of peptide bond formation is paramount for the synthesis of high-purity peptides. The steric hindrance and electronic properties of both the incoming amino acid and the N-terminal amine of the growing peptide chain influence the coupling reaction.
The choice of coupling reagent and activating additive is crucial for achieving high coupling yields and minimizing side reactions. While specific comparative studies on this compound are not extensively documented, the principles of peptide coupling allow for the selection of suitable reagents.
Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used due to their high reactivity and efficiency. peptide.commerckmillipore.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), rapidly form an active ester with the carboxylic acid of the incoming Fmoc-amino acid, which then readily reacts with the free amine of the peptide chain. For sterically hindered couplings, HATU is often preferred due to its superior activating capacity. iris-biotech.deissuu.com
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective and are known to reduce the risk of side reactions like guanidinylation of the N-terminus. peptide.comiris-biotech.de
Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), in conjunction with activating additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® (Ethyl cyanohydroxyiminoacetate), represent another major class of coupling agents. merckmillipore.combachem.com The addition of these additives is critical to suppress racemization and improve coupling efficiency. peptide.combachem.com
The selection of the optimal coupling strategy for this compound would depend on the specific peptide sequence, particularly the amino acid residue at the N-terminus of the growing chain.
| Coupling Reagent | Class | Activating Additive | Key Characteristics |
| HBTU/HATU | Uronium/Aminium | None required | High reactivity, fast coupling times. peptide.commerckmillipore.com |
| PyBOP/PyAOP | Phosphonium | None required | High efficiency, reduced risk of certain side reactions. peptide.comiris-biotech.de |
| DCC/DIC | Carbodiimide | HOBt, Oxyma Pure® | Cost-effective, requires additives to suppress racemization. merckmillipore.combachem.com |
The kinetics of peptide bond formation are influenced by several factors, including the concentration of reactants, temperature, solvent, and the steric and electronic nature of the amino acids being coupled. The formation of a peptide bond is a thermodynamically controlled process that requires an initial activation of the carboxylic acid group to proceed at a reasonable rate.
The rate of coupling can be affected by the steric bulk of the side chain of the incoming amino acid. While the homocysteine side chain is longer than that of cysteine, the primary steric hindrance would likely arise from the Mob protecting group. However, this is generally not considered to be excessively bulky compared to other common protecting groups.
The reaction kinetics can be monitored in real-time or through qualitative tests like the Kaiser test to ensure the reaction goes to completion. chempep.com In cases of slow or incomplete coupling, strategies such as double coupling (repeating the coupling step with fresh reagents) or increasing the reaction temperature can be employed.
The incorporation of D-amino acids into peptide sequences is a powerful strategy to enhance their proteolytic stability and to induce specific secondary structures. The D-configuration of this compound makes it a valuable tool for designing peptides with improved pharmacokinetic properties.
The thiol group of homocysteine, protected by the Mob group during synthesis, provides a versatile handle for post-synthetic modifications. After cleavage from the resin and removal of the Mob group, the free thiol can be used for:
Disulfide bond formation: The thiol can be oxidized to form intramolecular or intermolecular disulfide bridges, leading to the formation of cyclic peptides or peptide dimers. issuu.com
Bioconjugation: The thiol can be selectively targeted for conjugation to other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to create sophisticated bioconjugates.
Metal chelation: The thiol group can participate in the coordination of metal ions, which is relevant for the design of metallopeptides with catalytic or imaging applications.
The use of any non-standard amino acid in SPPS can present unique challenges. For this compound, potential side reactions include:
Racemization: While the D-configuration is intentionally introduced, racemization at the alpha-carbon during the activation and coupling steps is a general concern in peptide synthesis, especially for amino acids prone to this side reaction. cem.com The use of appropriate coupling reagents and additives, as mentioned earlier, is crucial to minimize this risk.
Side reactions involving the Mob protecting group: The 4-methoxybenzyl (Mob) group is generally stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. However, premature partial cleavage of the Mob group could lead to undesired side reactions of the exposed thiol.
β-elimination: Cysteine and related amino acids can be susceptible to β-elimination under basic conditions, leading to the formation of dehydroalanine. thieme-connect.de While homocysteine is a gamma-thiol amino acid, the potential for a similar elimination reaction should be considered, although it is likely to be less favorable.
Aspartimide formation: If the peptide sequence contains an aspartic acid residue, the risk of aspartimide formation under basic Fmoc deprotection conditions is a well-known side reaction. nih.goviris-biotech.de This is a sequence-dependent issue and not directly related to the incorporation of this compound, but it is a general challenge in Fmoc-SPPS.
Careful selection of synthetic conditions, including the choice of resin, coupling reagents, and cleavage cocktails, is essential to mitigate these potential side reactions.
Coupling Efficiencies and Optimization in Peptide Chain Elongation
Role in the Synthesis of Constrained and Cyclic Peptides
The ability to form cyclic peptides is one of the most significant applications of thiol-containing amino acids. This compound is a key building block for the synthesis of cyclic peptides through the formation of an intramolecular disulfide bond.
The process typically involves the synthesis of the linear peptide on a solid support, followed by cleavage from the resin and deprotection of the side chains, including the Mob group from the homocysteine residue. The resulting linear peptide with a free thiol is then subjected to oxidation under dilute conditions to favor intramolecular cyclization over intermolecular dimerization.
The incorporation of a D-amino acid at the cyclization site can have a profound impact on the conformational properties of the cyclic peptide. peptide.com This can lead to peptides with enhanced receptor binding affinity and selectivity, as well as improved metabolic stability. issuu.com The slightly larger ring size provided by the homocysteine side chain compared to cysteine can also be used to fine-tune the conformational constraints of the cyclic peptide.
Post-Synthetic Modification Strategies: Disulfide Bridge Formation from Deprotected Thiols
The thiol group on the side chain of homocysteine is a key functional handle for post-synthetic modifications, most notably the formation of disulfide bridges. Following the solid-phase peptide synthesis (SPPS) and the selective deprotection of the 4-methoxybenzyl (Mob) group to unmask the thiol, a variety of methods can be employed to form a disulfide bond. This bond can be intramolecular, linking two homocysteine residues within the same peptide chain, or intermolecular, linking two separate peptide molecules.
The formation of a disulfide bridge from the deprotected D-homocysteine thiol is an oxidative process. The choice of oxidant and reaction conditions is critical to ensure high yield and prevent unwanted side reactions. Common strategies involve air oxidation, which is a simple but often slow method, or the use of specific chemical oxidants.
Common Oxidation Reagents for Disulfide Bond Formation:
| Oxidizing Agent | Typical Conditions | Notes |
| Air (Oxygen) | pH 7-9 in aqueous buffer | Mild but can be slow and may require catalysis by metal ions. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Dilute aqueous solution, slightly basic pH | A common and effective reagent for intramolecular disulfide formation. |
| Iodine (I₂) | Acetic acid or alcoholic solutions | A strong oxidant, care must be taken to avoid over-oxidation. |
| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., TFA/DMSO) | Can be used for on-resin or solution-phase oxidation. |
| N-Chlorosuccinimide (NCS) | Activated with Brønsted acids in organic solvents | Allows for rapid and regioselective disulfide bond formation nih.gov. |
The regioselective formation of multiple disulfide bonds in peptides containing D-homocysteine and other cysteine or homocysteine residues can be achieved through the use of orthogonal protecting groups. By selectively deprotecting specific thiol groups, disulfide bonds can be formed in a controlled and stepwise manner, which is crucial for the synthesis of complex peptide structures.
Conformational Analysis of Peptides Incorporating D-Homocysteine Residues
The analysis of the conformational properties of peptides containing D-homocysteine is typically carried out using a combination of spectroscopic techniques and computational modeling.
Techniques for Conformational Analysis:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on through-bond and through-space atomic interactions, allowing for the determination of dihedral angles and inter-proton distances to define the 3D structure in solution. walisongo.ac.idnih.govuzh.ch |
| Circular Dichroism (CD) Spectroscopy | Used to determine the presence of secondary structural elements such as α-helices, β-sheets, and random coils based on the differential absorption of left and right circularly polarized light. researchgate.net |
| X-ray Crystallography | Provides high-resolution structural information of the peptide in its solid, crystalline state. nih.gov |
| Molecular Dynamics (MD) Simulations | Computational method used to simulate the motion and conformational landscape of the peptide over time, providing insights into its dynamic behavior. |
Research has shown that the position of the D-amino acid within the peptide sequence is critical in determining the resulting conformation. For instance, placing a D-amino acid at the i+1 or i+2 position of a turn can stabilize specific types of β-turns, which are important structural motifs in many biologically active peptides. The unique conformational constraints imposed by D-homocysteine can be exploited in peptide design to create analogs with enhanced stability, receptor affinity, or specific biological activities.
Derivatization for Multifunctional Peptides and Bioconjugates
The thiol group of D-homocysteine, unmasked from its Mob-protected precursor, serves as a versatile nucleophile for a wide range of chemical modifications. This allows for the synthesis of multifunctional peptides and complex bioconjugates with tailored properties for various applications in research and diagnostics.
Orthogonal Deprotection Strategies for Selective Side-Chain Functionalization
In the synthesis of complex peptides, it is often necessary to selectively modify one or more amino acid side chains while others remain protected. This is achieved through an orthogonal protection scheme, where different protecting groups are chosen such that each can be removed under specific conditions without affecting the others. nih.gov
The S-Mob protecting group of this compound is labile to strong acids such as trifluoroacetic acid (TFA), typically used for the final cleavage from the solid support. However, its removal can be orchestrated with other protecting groups to allow for selective deprotection and subsequent functionalization of the D-homocysteine side chain. For example, the Mob group is stable to the mild basic conditions (e.g., piperidine) used to remove the N-terminal Fmoc group during SPPS. It is also stable to the conditions used to remove other very acid-labile or palladium-labile protecting groups.
Example of an Orthogonal Protection Scheme:
| Amino Acid Derivative | Protecting Group | Deprotection Conditions | Orthogonal To |
| This compound | S-Mob (4-methoxybenzyl) | Strong Acid (e.g., TFA) | Fmoc, Alloc, ivDde |
| Fmoc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Fmoc, Mob, tBu |
| Fmoc-Asp(OAll)-OH | OAll (Allyl ester) | Pd(PPh₃)₄ / Scavenger | Fmoc, Mob, tBu |
| Fmoc-Lys(ivDde)-OH | ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Fmoc, Mob, Alloc, tBu |
This orthogonality allows for a synthetic strategy where, for instance, the peptide chain is assembled, the ivDde group is removed from a lysine (B10760008) residue for a specific modification, then the Alloc group is removed from another residue for a different modification, and finally, the Mob group is cleaved from D-homocysteine either during the final global deprotection or in a separate step for yet another functionalization.
Applications in the Preparation of Peptide-Based Probes and Conjugates
The free thiol of a D-homocysteine residue is an excellent site for the attachment of various molecular labels, making it a valuable component in the synthesis of peptide-based probes and bioconjugates. The nucleophilic thiol can react with a variety of electrophilic reagents to form stable thioether bonds.
This strategy is widely used to label peptides with:
Fluorophores: For use in fluorescence microscopy, flow cytometry, and other imaging applications. The thiol can react with maleimide or iodoacetamide derivatives of fluorescent dyes.
Quenchers: To create fluorescence resonance energy transfer (FRET) probes for studying enzyme activity or molecular interactions.
Biotin: For affinity purification or detection using streptavidin-based assays.
Drug Molecules: To create peptide-drug conjugates (PDCs) for targeted drug delivery.
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides.
The reaction of the D-homocysteine thiol with an electrophile is typically performed after the peptide has been synthesized and purified. The specificity of the thiol-maleimide or thiol-haloacetyl reaction allows for site-specific labeling with high efficiency under mild conditions. nih.gov This enables the creation of well-defined peptide conjugates where the label is attached at a precise location, which is often crucial for maintaining the biological activity of the peptide and for the proper functioning of the attached probe. The development of fluorescent probes that can selectively react with homocysteine over other biothiols highlights the unique reactivity that can be harnessed for specific detection and labeling applications. rsc.orgnih.govnih.gov
Protecting Group Chemistry and Mechanistic Studies
Mechanistic Investigations of Fmoc Nα-Deprotection
The removal of the Fmoc group is a cornerstone of modern SPPS. nih.gov This process is achieved through a base-mediated reaction that must be rapid and efficient to ensure high fidelity in the synthesized peptide. nih.govnih.gov
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. rsc.orgacs.orgspringernature.com The process involves two primary steps:
A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.govspringernature.com This proton abstraction is the rate-determining step of the reaction. rsc.org
This initial step leads to a carbanionic intermediate, which then undergoes rapid elimination to release the N-terminal amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). rsc.orgchempep.comresearchgate.net
The kinetics of Fmoc removal are influenced by the base, its concentration, and the peptide sequence. For instance, early studies determined the half-life (t1/2) for the deprotection of Fmoc-Val using 20% piperidine in dimethylformamide (DMF) to be approximately 6 seconds. rsc.org The reaction is generally rapid with primary and secondary amines but significantly slower with tertiary amines. springernature.comresearchgate.net The choice of base is critical; while stronger bases might accelerate Fmoc removal, they may not effectively scavenge byproducts. scielo.org.mx
| Fmoc-Amino Acid | Base/Concentration | Solvent | Half-Life (t1/2) | Reference |
|---|---|---|---|---|
| Fmoc-Val | 20% Piperidine | DMF | 6 s | rsc.org |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 min (complete) | scielo.org.mx |
| Fmoc-Val-Resin | 5% Piperidine | DMF | 10.4 min (complete) | scielo.org.mx |
| Fmoc-Dipeptide | 5% Piperazine + 1% DBU | DMF | 7 s | rsc.org |
A critical aspect of the Fmoc deprotection reaction is the management of the dibenzofulvene (DBF) byproduct. peptide.com DBF is a reactive electrophile that can undergo a Michael-type addition with the newly liberated N-terminal amine of the peptide chain, leading to irreversible chain termination. acs.orgscielo.org.mx
To prevent this deleterious side reaction, the deprotection reagent must also act as an effective scavenger. acs.org Secondary amines, most notably piperidine, excel in this dual role. scielo.org.mxpeptide.com Piperidine traps the DBF molecule to form a stable and soluble dibenzofulvene-piperidine adduct, which is easily washed away from the solid support. researchgate.netscielo.org.mx This scavenging step is essential for maintaining high peptide purity. acs.org While other bases can remove the Fmoc group, their inability to form a stable adduct with DBF makes them less suitable for SPPS. scielo.org.mx Research has identified other secondary amines, such as pyrrolidine (B122466) and 4-methylpiperidine, that can also efficiently scavenge DBF. acs.org
The choice of solvent significantly impacts the efficiency of Fmoc deprotection. The reaction is favored in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), whereas it proceeds more slowly in nonpolar solvents like dichloromethane (B109758) (DCM). nih.govspringernature.comresearchgate.net The high polarity of DMF helps to solvate the peptide-resin and facilitate the approach of the base to the Fmoc group. nih.gov
| Solvent | Base | Deprotection Efficiency | Key Observation | Reference |
|---|---|---|---|---|
| DMF (Polar Aprotic) | Piperidine | High | Standard, effective solvation and deprotection. | nih.govspringernature.comresearchgate.net |
| NMP (Polar Aprotic) | Piperidine | High | Alternative to DMF, similar high efficiency. | springernature.com |
| DCM (Nonpolar) | Piperidine | Low | Slow removal due to poor polarity. | springernature.comresearchgate.net |
| DMSO/EtOAc (1:9) | Pyrrolidine | High | Effective deprotection in a less polar, greener solvent system. | acs.org |
Mechanistic Aspects of 4-Methoxybenzyl (Mob) S-Deprotection
The 4-methoxybenzyl (Mob) group serves to protect the thiol side chain of homocysteine from undesired reactions during peptide synthesis. Its removal is typically reserved for the final step of the synthesis, concurrent with cleavage from the solid support. bachem.com
The Mob group is cleaved via an acidolysis mechanism, requiring treatment with strong acids. nih.govrsc.org The reaction involves protonation of the ether oxygen, followed by cleavage of the carbon-sulfur bond to release the free thiol and a stable 4-methoxybenzyl cation. This cation must be trapped by scavenger molecules to prevent side reactions, such as re-alkylation of the thiol or modification of other sensitive residues like tryptophan. rsc.orgnih.gov
Historically, harsh reagents like liquid hydrogen fluoride (B91410) (HF) were used. rsc.orgug.edu.pl Modern protocols employ cleavage "cocktails" based on trifluoroacetic acid (TFA) mixed with various scavengers. rsc.orgamericanpeptidesociety.org The composition of this cocktail is critical for efficient and clean deprotection. Forcing conditions, such as elevated temperatures or high concentrations of strong acids like trifluoromethanesulfonic acid (TfOH), may be necessary for complete Mob removal. nih.govrsc.org Recent studies have shown that hindered silanes, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), in TFA can act as reducing agents that facilitate Mob removal. nih.govnih.gov An efficient cocktail for this purpose was found to be a mixture of TFA/TES/thioanisole (B89551). nih.gov
| Reagent Cocktail | Conditions | Key Features | Reference |
|---|---|---|---|
| HF / Anisole | 0 °C | Classic but harsh and hazardous conditions. | ug.edu.pl |
| TfOH/TFA/H₂O (50:45:5) | - | Forcing conditions for very stable protected groups. | nih.gov |
| TFA/Thioanisole/DTNP | - | Effective but requires extensive purification to remove byproducts. | rsc.orgresearchgate.net |
| TFA/TES/Thioanisole (96:2:2) | 40 °C, 4h | Gentle, one-pot deprotection with minimal side reactions. | nih.gov |
| TFA/TIS (98:2) | 37 °C | TIS acts as a reducing agent to facilitate cleavage. | nih.gov |
| Cocktail K (TFA/phenol/water/thioanisole/EDT) | 3 h | Commonly used for peptides with multiple sensitive residues. | rsc.org |
The selection of a thiol protecting group is a strategic choice in peptide synthesis, guided by the need for orthogonality. The lability of the Mob group is often compared to other commonly used S-protecting groups.
Trityl (Trt): Like Mob, the Trt group is acid-labile and is typically removed during the final TFA cleavage. ug.edu.plsigmaaldrich.com It is widely used in Fmoc SPPS. bachem.com However, Trt-protected building blocks can sometimes offer advantages in purity for difficult sequences compared to tert-butyl protection. cblpatras.gr
Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions used to cleave Mob or Trt. bachem.comrsc.org Its removal requires a separate, orthogonal step, often involving treatment with mercury(II) acetate (B1210297) or iodine. bachem.comrsc.org This makes Acm valuable for strategies requiring regioselective disulfide bond formation. bachem.com
tert-Butyl (tBu): The S-tBu group is significantly more resistant to acidolysis than Mob. rsc.orgnih.gov While it is removed by strong acid, the conditions required are often harsher, and cleavage can be incomplete. rsc.orgnih.gov
A direct comparison of lability in a TFA/TIS mixture demonstrated the following order of reactivity: Cys(Mob) > Cys(Acm) > Cys(tBu) . nih.govresearchgate.net This highlights that Mob is particularly labile under these reductive acidolysis conditions, while tBu is the most stable of the three.
| Protecting Group | Structure | Typical Cleavage Condition | Stability/Lability Profile | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl (Mob) | -CH₂-Ph-OCH₃ | Strong Acid (HF, TFA/Scavengers) | More acid-labile than Meb and tBu; labile to TFA/TIS. | rsc.orgnih.govug.edu.pl |
| Trityl (Trt) | -C(Ph)₃ | TFA / Scavengers | Acid-labile, removed during final cleavage. Stable to piperidine. | ug.edu.plsigmaaldrich.com |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Hg(OAc)₂ or I₂ | Stable to TFA and piperidine (orthogonal). | bachem.comrsc.org |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (TFA) | More stable to acid than Mob and Trt; removal can be difficult. | rsc.orgnih.gov |
Side Reactions during Mob Removal and Strategies for Their Suppression
The removal of the Mob group from the homocysteine thiol is a critical step that, while effective, can be accompanied by undesirable side reactions. The Mob group is typically cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA). During this process, the cleavage of the Mob group generates a reactive p-methoxybenzyl cation. This electrophilic species can then react with nucleophilic residues within the peptide sequence, leading to unintended modifications.
One of the primary side reactions is the re-alkylation of the deprotected thiol group of the homocysteine residue itself, which can lead to the formation of byproducts. Furthermore, other nucleophilic amino acid residues present in the peptide chain, such as methionine (Met) and tryptophan (Trp), are susceptible to alkylation by the liberated p-methoxybenzyl cation. In the case of methionine, this can lead to the formation of a sulfonium (B1226848) salt. For tryptophan, the indole (B1671886) ring is a prime target for electrophilic addition.
To mitigate these side reactions, the use of "scavengers" in the cleavage cocktail is essential. Scavengers are nucleophilic compounds that are added in excess to the cleavage mixture to trap the reactive carbocations generated during deprotection, thereby preventing them from modifying the peptide. The choice of scavengers and their concentrations is critical for maximizing the yield of the desired peptide while minimizing impurities.
A study on the deprotection of the analogous Selenocysteine(Mob) (Sec(Mob)) derivative, which is expected to have similar lability, highlighted the efficacy of various scavenger cocktails. nih.gov The combination of TFA with triethylsilane (TES) and thioanisole (96:2:2) was found to be highly efficient, providing complete deprotection with no evidence of significant side reactions. nih.gov Other effective cocktails include combinations of TFA with water, phenol, and thioanisole. For instance, "Reagent K," a mixture of TFA/water/phenol/thioanisole/1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5), has been shown to be highly effective in suppressing a wide variety of side reactions during the cleavage of peptides synthesized using Fmoc chemistry. nih.gov The presence of a "soft" nucleophile like thioanisole is particularly important for trapping the soft p-methoxybenzyl cation.
The following table summarizes common side reactions and the corresponding suppression strategies during Mob deprotection:
| Side Reaction | Susceptible Residues | Mechanism | Suppression Strategy |
| S-Alkylation | D-HoCys | Re-attachment of the p-methoxybenzyl cation to the deprotected thiol. | Addition of soft nucleophilic scavengers like thioanisole, 1,2-ethanedithiol (EDT). |
| Alkylation | Trp | Electrophilic attack of the p-methoxybenzyl cation on the indole ring. | Use of scavengers such as water, triethylsilane (TES), or thioanisole. |
| Sulfonium Salt Formation | Met | Alkylation of the methionine thioether by the p-methoxybenzyl cation. | Addition of scavengers like thioanisole to the cleavage cocktail. |
Orthogonal Protecting Group Strategies in Fmoc-D-HoCys(Mob)-OH Chemistry
The synthesis of complex peptides often requires the presence of multiple protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal protection strategy. fiveable.me In the context of Fmoc-based solid-phase peptide synthesis (SPPS), this allows for specific modifications, such as side-chain cyclization or branching, while the peptide remains anchored to the solid support.
Principles of Selective Deprotection in Multistep Syntheses
The core principle of an orthogonal protection scheme is the use of protecting groups that are labile to different, non-interfering chemical conditions. wiley-vch.de In the widely adopted Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed by a base (typically a solution of piperidine in DMF), while the "permanent" side-chain protecting groups are cleaved by an acid (typically TFA) at the end of the synthesis. sigmaaldrich.com
For a protecting group to be truly orthogonal to the Fmoc/tBu strategy, it must be stable to both the basic conditions of Fmoc group removal and the acidic conditions of final cleavage, yet be removable by a third, distinct mechanism. This allows for the selective deprotection of a specific functional group at an intermediate stage of the synthesis.
The Mob group on this compound is not truly orthogonal to the standard Fmoc/tBu strategy because it is also acid-labile. However, it exhibits a different degree of acid lability compared to the tBu-based protecting groups. The Mob group is more resistant to acid than highly acid-labile groups like trityl (Trt) but is cleavable under strong acid conditions like TFA or hydrogen fluoride (HF). bachem.com This difference in lability can sometimes be exploited for selective deprotection, although achieving perfect selectivity can be challenging.
The following table outlines the lability of common protecting groups under different deprotection conditions, illustrating the principle of orthogonality:
| Protecting Group | Lability Condition | Stability Condition | Orthogonality Class |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., TFA), Hydrogenolysis | Temporary Nα-protection |
| tBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis | Permanent side-chain protection |
| Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis | Permanent side-chain protection |
| Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Base, Strong Acid (with scavengers) | Highly acid-labile side-chain protection |
| Acm | Heavy metal salts (e.g., Hg(OAc)₂), Iodine | Acid, Base | Thiol protection (orthogonal) |
| Mob | Strong Acid (e.g., TFA, HF) | Base | Acid-labile side-chain protection |
Compatibility with Other Permanent Side-Chain Protecting Groups in Fmoc/tBu Strategy
The successful incorporation of this compound into a peptide using the Fmoc/tBu strategy depends on the stability of the Mob group to the repeated basic treatments required for Fmoc removal. The Mob group is generally stable to the piperidine solutions used in standard Fmoc SPPS.
The primary consideration for compatibility arises during the final cleavage and deprotection step. When a peptide containing this compound is treated with a standard TFA cleavage cocktail, the Mob group will be cleaved simultaneously with other acid-labile side-chain protecting groups such as tert-butyl (tBu) on aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the tert-butyloxycarbonyl (Boc) group on lysine (B10760008) or tryptophan. sigmaaldrich.com
Therefore, in a standard Fmoc/tBu synthesis where the goal is to deprotect all side chains in the final step, the Mob group is fully compatible. The key is the judicious use of scavengers in the final cleavage cocktail to prevent the side reactions discussed previously.
If selective deprotection of another residue is required while leaving the HoCys(Mob) intact, a truly orthogonal protecting group must be used for that other residue. For example, an acetamidomethyl (Acm) group on another cysteine or homocysteine residue would remain during TFA cleavage and could be removed later in a separate step. Conversely, if the goal were to deprotect the HoCys residue while leaving others protected, the Mob group would not be ideal in a standard Fmoc/tBu strategy. In such a scenario, a more acid-labile group like 4-methoxytrityl (Mmt) or a completely orthogonal group would be required for the homocysteine side chain.
The table below details the compatibility of the Mob group with other common permanent side-chain protecting groups used in the Fmoc/tBu strategy.
| Amino Acid (Side-Chain Group) | Protecting Group | Cleavage Condition | Compatibility with Mob during Final TFA Cleavage |
| Asp, Glu | tBu (tert-butyl) | TFA | Compatible (cleaved simultaneously) |
| Ser, Thr, Tyr | tBu (tert-butyl) | TFA | Compatible (cleaved simultaneously) |
| Lys, Orn | Boc (tert-butyloxycarbonyl) | TFA | Compatible (cleaved simultaneously) |
| Trp | Boc (tert-butyloxycarbonyl) | TFA | Compatible (cleaved simultaneously) |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Compatible (cleaved simultaneously) |
| Cys, Hcy | Trt (trityl) | TFA | Compatible (cleaved simultaneously) |
| Cys, Hcy | Acm (acetamidomethyl) | I₂, Hg²⁺ | Orthogonal (stable to TFA) |
| His | Trt (trityl) | TFA | Compatible (cleaved simultaneously) |
Analytical and Characterization Methodologies in Fmoc D Hocys Mob Oh Research
Spectroscopic Analysis for Reaction Monitoring and Structural Confirmation
Spectroscopic methods are indispensable tools in the study of Fmoc-D-HoCys(Mob)-OH, offering both quantitative and qualitative data. These techniques are crucial for monitoring the progress of synthesis and for the detailed confirmation of the compound's intricate structure.
Quantitative Determination of Fmoc Loading and Cleavage by UV-Vis Spectroscopy
The principle of this method lies in the characteristic UV absorbance of the dibenzofulvene-piperidine adduct, which is formed when the Fmoc group is cleaved from the amino acid using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govbiotage.com This adduct exhibits strong absorbance at specific wavelengths, typically around 300 nm or 301 nm. nih.govbiotage.comrsc.org By measuring the absorbance of the cleavage solution, the amount of Fmoc group released can be calculated using the Beer-Lambert law. biotage.com
The loading of the Fmoc-amino acid onto a resin can be determined by treating a known weight of the resin with the piperidine solution and measuring the absorbance of the resulting solution. biotage.comrsc.org The loading is then calculated using the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct, which is a known constant. nih.govrsc.org For instance, the molar extinction coefficient at 301 nm is often cited as 7800 M⁻¹cm⁻¹. nih.govrsc.org
This technique is not only used to determine the initial loading of the resin but also to monitor the deprotection steps throughout the peptide synthesis, ensuring that the Fmoc group is completely removed before the next amino acid is coupled. biotage.com
Table 1: Parameters for Quantitative Fmoc Analysis by UV-Vis Spectroscopy
| Parameter | Typical Value/Condition | Source |
| Wavelength (λmax) | ~301 nm | nih.govbiotage.comrsc.org |
| Reagent | 20% (v/v) piperidine in DMF | nih.govalmacgroup.com |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ at 301 nm | nih.govrsc.org |
| Application | Determination of resin loading and monitoring Fmoc cleavage | biotage.comrsc.orgresearchgate.net |
This table is interactive. Users can sort and filter the data.
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to confirm the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR provides information about the chemical environment of protons, their coupling with neighboring protons, and their integration, which corresponds to the number of protons. rsc.org For this compound, specific proton signals corresponding to the Fmoc group, the D-homocysteine backbone, and the 4-methoxybenzyl (Mob) protecting group can be identified and assigned.
¹³C NMR provides information about the carbon skeleton of the molecule. pacific.edu The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous structural assignment. ox.ac.ukipb.pt
COSY experiments identify protons that are coupled to each other, helping to establish the connectivity within the amino acid side chain and backbone. ox.ac.uk
HSQC correlates directly bonded proton and carbon atoms. ox.ac.uk
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for connecting different fragments of the molecule, such as the Mob group to the sulfur atom of the homocysteine side chain. ipb.pt
Furthermore, the Nuclear Overhauser Effect (NOE) experiment is a key technique for determining the stereochemistry. ox.ac.ukipb.pt By measuring the through-space interactions between protons, NOE can confirm the relative spatial arrangement of atoms, which is critical for verifying the D-configuration of the homocysteine moiety. ox.ac.uk The stereochemical course of reactions involving homocysteine derivatives can be determined by analyzing reaction products using ¹H NMR spectroscopy. nih.gov
Chromatographic and Mass Spectrometric Approaches for Purity and Identification
Chromatographic and mass spectrometric methods are the cornerstones for assessing the purity of this compound and for confirming its molecular identity. These techniques are often coupled, as in LC-MS, to provide comprehensive analytical data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-amino acids, including this compound. cem.comsigmaaldrich.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water with an acidic additive like trifluoroacetic acid (TFA) or formic acid. rsc.orgphenomenex.com
The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. sigmaaldrich.com High-quality Fmoc-amino acids for peptide synthesis typically have a purity of ≥99.0%. cem.comsigmaaldrich.com
HPLC is also an effective tool for monitoring the progress of chemical reactions. By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions.
Table 2: Typical HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Typical Condition | Source |
| Column | Reversed-phase C18 or RP-Amide | rsc.orgnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid | rsc.orgphenomenex.com |
| Detection | UV at 220 nm or 254 nm | rsc.orgacs.org |
| Application | Purity assessment and reaction monitoring | cem.comsigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Molecular Confirmation and Derivatization Studies
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy, thus confirming its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable for providing exact mass measurements. rsc.org
When coupled with liquid chromatography, LC-MS allows for the separation of a mixture by HPLC followed by the mass analysis of each component. nebiolab.comresearchgate.netnih.gov This is a powerful tool for identifying impurities and by-products in a sample of this compound.
Tandem mass spectrometry (MS/MS), often performed in an LC-MS/MS setup, involves the fragmentation of a selected parent ion into smaller daughter ions. nebiolab.comresearchgate.netsciex.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. researchgate.net This technique is also instrumental in derivatization studies, where chemical modifications to the molecule can be tracked and confirmed by changes in the mass and fragmentation patterns.
Methodologies for Enantiomeric Excess Determination of D-Homocysteine Derivatives
Ensuring the enantiomeric purity of this compound is critical, as the presence of the corresponding L-enantiomer can lead to the formation of diastereomeric peptides with altered biological activities. The enantiomeric excess (ee) is a measure of this purity. mdpi.com
Chiral HPLC is a primary method for determining the enantiomeric excess of Fmoc-amino acids. rsc.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs are often effective for this purpose. phenomenex.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For use in peptide synthesis, an enantiomeric purity of ≥99.8% is often required. cem.comsigmaaldrich.com
Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated by standard (achiral) chromatography. However, direct separation on a chiral column is generally preferred due to its simplicity and speed. phenomenex.com Comprehensive two-dimensional gas chromatography after derivatization is another powerful technique for the precise determination of enantiomeric excesses of amino acids. nih.gov For certain D-amino acids, such as D-methionine synthesized from a D-homocysteine precursor, chiral HPLC has been used to confirm an enantiomeric excess greater than 99%. acs.orgresearchgate.net
Future Research Directions and Emerging Trends
Development of Next-Generation Protecting Groups for Homocysteine
The selection of an appropriate protecting group for the thiol side chain of homocysteine is critical for successful peptide synthesis. bachem.com The 4-methoxybenzyl (Mob) group in Fmoc-D-HoCys(Mob)-OH is a standard, acid-labile protecting group, typically removed during the final trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS). ethz.ch However, the demand for more complex peptides, such as those with multiple disulfide bonds or site-specific modifications, necessitates the development of next-generation protecting groups with enhanced orthogonality and specialized cleavage conditions. peptide.combiosynth.com
Orthogonal protection schemes are paramount, allowing for the selective removal of a specific protecting group without affecting others on the peptide chain. peptide.comiris-biotech.de For homocysteine, this means developing groups that are stable to the basic conditions used for Fmoc removal and the acidic conditions for cleavage from many resins, yet can be removed under unique, mild conditions. ethz.ch Research is focused on several classes of advanced protecting groups. Photoremovable or "caging" groups, such as those based on o-nitrobenzyl or nitrodibenzofuran (NDBF), are an exciting frontier. nih.gov These groups can be cleaved with light, offering spatial and temporal control over the deprotection process without the need for chemical reagents that could perturb biological systems. nih.gov
Another area of development involves redesigning existing protecting group scaffolds to improve their properties. semanticscholar.org For instance, S-alkylsulfonyl protecting groups have been developed for cysteine and homocysteine, which can be addressed post-polymerization with soft nucleophiles to form disulfide bonds. acs.org The ideal next-generation protecting group for homocysteine would offer a balance of stability, ease of removal under non-damaging conditions, and compatibility with a wide range of other protected amino acids.
The following table summarizes and compares various thiol protecting groups relevant to peptide synthesis, highlighting the properties that guide the design of next-generation candidates for homocysteine.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality in Fmoc-SPPS | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), scavengers required | Yes | Highly acid-labile; suitable for selective deprotection on-resin. bachem.comiris-biotech.de |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF or high % TFA) | No (cleaved with peptide from resin) | Standard acid-labile group used in Boc and Fmoc strategies. bachem.comethz.ch |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297), silver tetrafluoroborate | Yes | Stable to standard Fmoc and Boc cleavage conditions; allows for post-synthesis disulfide bond formation. bachem.com |
| 3-nitro-2-pyridinesulfenyl | Npys | Thiol reagents (e.g., triphenylphosphine/thiophenol) | Yes | Used in the formation of specific disulfide bridges. bachem.comsemanticscholar.org |
| Nitrodibenzofuran | NDBF | UV or two-photon illumination | Yes | Photolabile; allows for spatiotemporal control of thiol uncaging. nih.gov |
Innovative Synthetic Strategies for D-Homocysteine Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) remains the dominant method for producing peptides containing non-canonical amino acids like D-homocysteine. nih.govasm.org Innovations in this area focus on improving efficiency, purity, and sustainability. The use of D-amino acids is a strategy in itself to enhance the stability of peptides against enzymatic degradation. nih.govsns.it Microwave-assisted SPPS (MW-SPPS) has emerged as a key technology, accelerating coupling and deprotection steps and often improving the synthesis of difficult sequences. mdpi.comopenaccessjournals.com Furthermore, efforts to make peptide synthesis "greener" have led to the development of novel technologies like Molecular Hiving™, which significantly reduces the consumption of hazardous organic solvents such as dimethylformamide (DMF) compared to traditional SPPS. bachem.com
Beyond linear peptide synthesis, Native Chemical Ligation (NCL) represents a powerful and innovative strategy. NCL allows for the coupling of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. acs.org This methodology has been extended to use N-terminal homocysteine, which, after ligation, can be selectively alkylated to yield a native methionine residue. nih.gov This "traceless" ligation approach is invaluable for the synthesis of large proteins and allows for the incorporation of D-homocysteine at the ligation site, which can impart protease resistance. nih.govgoogle.com The development of NCL variants that are compatible with homocysteine opens up new avenues for creating complex semi-synthetic proteins with site-specific modifications. acs.orgnih.gov
Other emerging strategies include the use of new linker resins for SPPS that allow for cleavage under highly specific and mild conditions. For example, highly acid-sensitive trityl-based linkers can be cleaved with as little as 1% TFA or non-acidic reagents like hexafluoroisopropyl alcohol, which can leave even sensitive side-chain protecting groups like Trt on a homocysteine residue intact. peptide.comiris-biotech.de
Application of Computational Modeling and Rational Design in this compound Chemistry
Computational modeling and rational design are becoming indispensable tools in peptide science. frontiersin.org These methods allow for the prediction of peptide structure, function, and binding interactions before undertaking costly and time-consuming chemical synthesis. mdpi.com For peptides incorporating this compound, computational approaches can provide critical insights at several stages of research and development.
Molecular docking is a computational technique used to predict how a peptide will bind to a specific receptor or protein target. mdpi.comnih.gov By simulating the interaction between a D-homocysteine-containing peptide and its target, researchers can estimate binding affinity and identify key interacting residues, guiding the rational design of peptides with improved potency and selectivity. nih.govnih.gov This is particularly relevant for designing peptide-based therapeutics.
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the peptide's conformational behavior over time. nih.govresearchgate.net An MD simulation can explore the conformational landscape of a D-homocysteine peptide, revealing its flexibility and preferred secondary structures (e.g., alpha-helices or beta-turns) in a solvent environment. nih.gov This information is crucial for understanding structure-activity relationships. Computational tools are also being developed to predict the success rate of a given peptide synthesis based on its sequence, helping to identify potentially problematic couplings or side reactions in advance. mpg.de
The general workflow for the computational analysis of a D-homocysteine-containing peptide is outlined below.
| Step | Computational Method | Objective | Expected Outcome |
| 1. Model Building | Homology Modeling or Ab Initio Modeling | Generate a 3D structure of the peptide and its target receptor if an experimental structure is unavailable. nih.gov | A starting 3D coordinate file for the peptide and its receptor. |
| 2. Binding Site Prediction | Cavity detection algorithms (e.g., CASTp) | Identify potential binding pockets on the surface of the target receptor. nih.gov | Ranked list of potential active sites for docking. |
| 3. Molecular Docking | Software like AutoDock or GOLD | Predict the most likely binding pose and estimate the binding free energy of the peptide to its target. mdpi.comnih.gov | A ranked set of peptide-receptor complex structures and associated binding scores. |
| 4. System Preparation | Solvation and Ionization | Place the docked complex in a simulated physiological environment (water box with ions). researchgate.net | A fully solvated and neutralized system ready for simulation. |
| 5. Molecular Dynamics (MD) Simulation | Software like GROMACS or AMBER | Simulate the atomic motions of the system over time to assess the stability and dynamics of the peptide-receptor complex. researchgate.net | A trajectory file showing how the conformation of the complex evolves over nanoseconds to microseconds. |
| 6. Trajectory Analysis | RMSD, RMSF, PCA, H-bond analysis | Analyze the simulation to determine the stability of the binding, identify persistent interactions, and characterize conformational changes. nih.gov | Quantitative data on binding stability, key intermolecular interactions, and the conformational entropy of the complex. |
Interdisciplinary Research Integrating this compound into Chemical Biology and Nanotechnology Fields
The unique properties of both the Fmoc protecting group and the D-homocysteine residue make this compound a valuable building block for interdisciplinary research, particularly at the interface of chemical biology and nanotechnology.
In chemical biology, D-amino acids are often incorporated into peptides to increase their resistance to proteases, thereby extending their half-life in biological systems. sns.it The thiol side chain of homocysteine provides a versatile handle for chemical modification. frontiersin.org After deprotection, it can be used for site-specific labeling with fluorescent probes, attachment to carrier molecules, or the formation of cyclic structures, which can enhance binding affinity and stability. bachem.comsns.it Homocysteine itself is a biologically significant molecule, and its incorporation into peptides can be used to probe or modulate biological pathways where it plays a role. mdpi.comnih.gov
In nanotechnology, the Fmoc group has been widely exploited for its ability to drive the self-assembly of amino acids and short peptides into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.govresearchgate.net These self-assembled materials are of great interest for applications in tissue engineering, regenerative medicine, and controlled drug delivery. nih.govreading.ac.uk By incorporating this compound into a peptide sequence, it is possible to design self-assembling systems that also present a reactive thiol group on their surface post-deprotection. This functionality can then be used to immobilize bioactive molecules, cross-link the nanostructure to improve its stability, or create stimuli-responsive materials that release a payload upon interaction with a specific trigger. acs.org The combination of peptide-based nanotechnology with chemical biology tools offers a powerful platform for developing next-generation targeted drug delivery systems and advanced biomaterials. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
